molecular formula C23H28N2O4 B163193 Paynantheine CAS No. 4697-66-9

Paynantheine

Cat. No.: B163193
CAS No.: 4697-66-9
M. Wt: 396.5 g/mol
InChI Key: JGZKIGWXPPFMRG-CYSPOEIOSA-N
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Description

Paynantheine is a natural product found in Mitragyna speciosa . It is a minor alkaloid and is a derivative of mitragynine, the major alkaloid in kratom . This compound was found to have similar effects to 7-hydroxy mitragynine, a more prominent alkaloid in kratom .


Synthesis Analysis

The synthesis of this compound involves a route featuring an enantioselective thiourea-catalysed Pictet–Spengler reaction, providing the tetrahydro-β-carboline ring, and a Pd-catalysed Tsuji–Trost allylic alkylation, closing the D-ring . The synthesis was accomplished in nine steps from 4-methoxytryptamine .


Molecular Structure Analysis

The molecular formula of this compound is C23H28N2O4 . The IUPAC name is methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an enantioselective thiourea-catalysed Pictet–Spengler reaction and a Pd-catalysed Tsuji–Trost allylic alkylation .

Scientific Research Applications

  • Chemical Structure and Configuration Paynantheine is identified as 9-methoxycorynantheine with a normal configuration (C15Hα). Its structure and stereochemistry, including the trans double bond geometry between C16 and C17, have been elucidated using NMR data (Trager, Lee, Phillipson, & Beckett, 1967).

  • Potential in Treating Alcohol Use Disorder this compound, along with other kratom alkaloids, has been evaluated as a potential treatment for alcohol use disorder. Its opioidergic activity, particularly at the δ-opioid receptor (δOR), suggests a pathway for developing novel compounds to treat this disorder (Gutridge et al., 2021).

  • Metabolism Studies In metabolism studies, this compound and its metabolites have been identified in rat and human urine, providing insight into its biotransformation and potential as a marker for Kratom abuse (Philipp et al., 2010).

  • Synthesis and Medicinal Chemistry this compound has been synthesized through a process involving an enantioselective thiourea-catalysed Pictet-Spengler reaction. This synthesis pathway contributes to the study of its pharmacological properties (Kerschgens et al., 2012).

  • Activity at Serotonin Receptors this compound exhibits high affinity for certain serotonin receptors, such as 5-HT1ARs and 5-HT2BRs. This receptor activity suggests a potential role in mood regulation and offers insights into its effects beyond opioid activity (León et al., 2021).

  • Cytochrome P450 Inhibition and Drug Interactions this compound has shown moderate inhibition of certain cytochrome P450 enzymes, indicating its potential to impact drug-drug interactions. This understanding is crucial for evaluating its safety and therapeutic applications (Kamble et al., 2019).

Mechanism of Action

Paynantheine is a competitive antagonist at the human mu opioid receptor . It blocks pain signals and provides pain relief similar to opioids .

Future Directions

There is limited data on the exact metabolism of Paynantheine . More research is needed to fully understand the potential health benefits and risks associated with this compound and other Kratom alkaloids .

Biochemical Analysis

Properties

IUPAC Name

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZKIGWXPPFMRG-CYSPOEIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904742
Record name Paynantheine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4697-66-9, 1346-36-7
Record name Paynantheine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4697-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paynantheine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paynantheine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAYNANTHEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLG43M4U5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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